calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate is a complex organic compound that features a quinoline core structure with a cyclopropyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate typically involves a multi-step process. One of the key intermediates in this synthesis is 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde. The synthetic route includes:
Suzuki–Miyaura coupling: This step involves the coupling of 4-bromoquinoline with a boronic acid derivative to form the quinoline core.
Minisci C–H alkylation: This step introduces the cyclopropyl group to the quinoline core.
Oxidation Heck coupling: This step forms the acrylaldehyde intermediate.
Industrial Production Methods
The industrial production of this compound can be scaled up using the same synthetic routes with modifications to optimize yield and efficiency. The use of eco-friendly reaction conditions and efficient stepwise processes are emphasized to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups in the compound.
Substitution: This reaction can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can lead to the formation of alcohols .
Scientific Research Applications
Calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and cholesterol management.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate involves its interaction with specific molecular targets and pathways. The quinoline core structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the reduction of cholesterol levels or the modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Pitavastatin: A cholesterol-lowering agent with a similar quinoline core structure.
Atorvastatin: Another cholesterol-lowering agent with a different core structure but similar therapeutic effects.
Rosuvastatin: A statin with a different core structure but similar applications in cholesterol management.
Uniqueness
Calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its synthesis involves eco-friendly and efficient processes, making it a promising compound for further research and development .
Properties
Molecular Formula |
C50H46CaF2N2O8 |
---|---|
Molecular Weight |
881.0 g/mol |
IUPAC Name |
calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+; |
InChI Key |
RHGYHLPFVJEAOC-WUVPNHNWSA-L |
Isomeric SMILES |
C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/C(O)CC(O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/C(O)CC(O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2] |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.